molecular formula C6H5N3 B1293900 [1,2,4]Triazolo[1,5-a]pyridine CAS No. 274-85-1

[1,2,4]Triazolo[1,5-a]pyridine

Cat. No. B1293900
CAS RN: 274-85-1
M. Wt: 119.12 g/mol
InChI Key: DACWQSNZECJJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]Triazolo[1,5-a]pyridine” belongs to the class of triazolopyridine . It has a molecular weight of 119.1240 . This compound has found wide application in drug design .


Synthesis Analysis

The synthesis of [1,2,4]Triazolo[1,5-a]pyridines has been summarized in a microreview . The methods are classified according to the types of reagents used. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . 2-Aminopyridine and nitriles were used as starting compounds for the preparation of [1,2,4]triazolo[1,5-a]pyridines .


Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyridine is similar to that of purines, which has led to its investigation as a possible isosteric replacement for purines . It has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .

Scientific Research Applications

Organic Chemistry Synthesis

“[1,2,4]Triazolo[1,5-a]pyridine” is used in the field of organic chemistry synthesis. A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal and Pharmaceutical Chemistry

“[1,2,4]Triazolo[1,5-a]pyridine” is found in numerous natural products exhibiting immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Material Sciences

“[1,2,4]Triazolo[1,5-a]pyridine” has various applications in the material sciences fields .

Fluorescent Emitter

“[1,2,4]Triazolo[1,5-a]pyridine” is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time . Single crystals of TPP-PPI show a special packing mode which may provide a carrier transport channel. TPP-PPI has a high photoluminescence quantum yield of 97.5% in a neat film .

Chemosensors for Metal Ions

“[1,2,4]Triazolo[1,5-a]pyridine” derivatives have been tested as chemosensors for metal ions . A particular response is obtained in the case of ZnTPT +2 .

Catalysts Supported on Magnetic Surfaces

“[1,2,4]Triazolo[1,5-a]pyridine” is used in the preparation of catalysts supported on magnetic surfaces . The zinc complex can change its structure from tetrahedral to square planar and catalyze the reaction .

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyridine are various enzymes and receptors, including RORγt , PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, such as immune response, oxygen sensing, and signal transduction .

Mode of Action

[1,2,4]Triazolo[1,5-a]pyridine interacts with its targets by binding to their active sites, thereby modulating their activities . For instance, it acts as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . This interaction results in changes in the biochemical pathways regulated by these targets.

Biochemical Pathways

The affected pathways include the RORγt signaling pathway , the hypoxia-inducible factor (HIF) pathway regulated by PHD-1, and the JAK-STAT signaling pathway regulated by JAK1 and JAK2 . The modulation of these pathways can lead to downstream effects such as altered immune response, oxygen homeostasis, and cellular proliferation .

Result of Action

The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridine’s action include the modulation of target enzyme activities, alteration of signal transduction pathways, and changes in cellular functions . These effects contribute to its biological activities, which include acting as a cardiovascular vasodilator, and having potential therapeutic applications in conditions such as type 2 diabetes and hyperproliferative disorders .

Action Environment

The action, efficacy, and stability of [1,2,4]Triazolo[1,5-a]pyridine can be influenced by various environmental factors. For instance, the synthesis of [1,2,4]Triazolo[1,5-a]pyridine has been reported to be carried out under microwave conditions, which is a catalyst-free, additive-free, and eco-friendly method . This suggests that the compound’s synthesis, and potentially its action, can be influenced by factors such as temperature and reaction conditions .

Future Directions

The [1,2,4]Triazolo[1,5-a]pyridine scaffold has proved to be remarkably versatile, with many different applications reported over the years in different areas of drug design . It has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine, and has also been exploited to generate candidate treatments for cancer and parasitic diseases .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-4-9-6(3-1)7-5-8-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACWQSNZECJJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181822
Record name (1,2,4)Triazolo(1,5-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyridine

CAS RN

274-85-1
Record name (1,2,4)Triazolo(1,5-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 274-85-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,2,4)Triazolo(1,5-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 274-85-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyridine
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyridine
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyridine
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyridine
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyridine
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyridine

Q & A

Q1: What is the basic structure of [, , ]Triazolo[1,5-a]pyridine?

A1: [, , ]Triazolo[1,5-a]pyridine consists of a pyridine ring fused to a 1,2,4-triazole ring.

Q2: What are some common synthetic routes for [, , ]Triazolo[1,5-a]pyridines?

A2: Several strategies exist, including:

  • Condensation reactions: Utilizing 2-aminopyridines with various reagents like ethyl orthoformate, acetic anhydride, or maleic anhydride. []
  • Cyclization of isothiosemicarbazones: Reacting ketone isothiosemicarbazones with active ethoxymethylene compounds. []
  • Tandem reactions: Employing 2′-cinnamoyl-2-cyanoacetohydrazide with α-cyanocinnamonitriles. []
  • Base-promoted tandem SNAr/Boulton-Katritzky rearrangement: Reacting 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines. []
  • Copper-catalyzed oxidative cyclization: Utilizing guanidylpyridines and analogues for a straightforward synthesis. []

Q3: What are the potential therapeutic applications of [, , ]Triazolo[1,5-a]pyridines?

A3: Research suggests potential in various areas:

  • Tyrosine kinase inhibitors: Targeting inflammatory, autoimmune, and proliferative diseases, including cancer. []
  • Antioxidant agents: Demonstrating the ability to inhibit free radical oxidation of lipids and adrenaline. []
  • Antimicrobial agents: Exhibiting activity against bacteria and fungi. [, ]
  • Adenosine receptor antagonists: Targeting diseases associated with the adenosine A2 receptor. []
  • RORγt inverse agonists: For potential treatment of inflammatory diseases like psoriasis. []
  • PLK1 inhibitors: As potential anticancer agents targeting Polo-like kinase 1. []

Q4: How do [, , ]Triazolo[1,5-a]pyridine derivatives exert their biological effects?

A4: The mechanism of action varies depending on the specific derivative and target. For example:

  • Tyrosine kinase inhibitors: These derivatives likely bind to the ATP-binding site of the tyrosine kinase, inhibiting its activity. []
  • RORγt inverse agonists: These compounds bind to the RORγt receptor and antagonize its transcriptional activity. []

Q5: Has there been any research on the in vivo efficacy of these compounds?

A5: Yes, studies have explored in vivo efficacy in various models:

  • Antioxidant activity: Assessed in a hypotonic NaCl solution using erythrocyte hemolysis as a measure of toxicity. []
  • RORγt inverse agonists: Evaluated in a mouse IL-18/23-induced cytokine expression model, demonstrating a reduction in IL-17A production. []
  • Oxazolidinone antibacterials: Demonstrated promising therapeutic effects in a mouse model of lethal infection. []

Q6: How do structural modifications influence the biological activity of [, , ]Triazolo[1,5-a]pyridines?

A6: SAR studies are crucial in optimizing compound activity. For instance:

  • Tyrosine kinase inhibitors: Introducing specific substituents on the phenyl ring and varying the amine moiety affects potency and selectivity. []
  • RORγt inverse agonists: Modifications to a central piperazine core and a cyclopentyl ring influence metabolic stability and activity. []
  • Antioxidant activity: The presence of a bromine atom as a substitute in the pyridine fragment enhances antioxidant potential. []
  • Antimicrobial activity: The presence of specific substituents like diphenyl sulfide moiety influences efficacy against different microbial strains. []

Q7: Are there any X-ray crystallographic studies showing how these compounds interact with their targets?

A7: Yes, studies have utilized X-ray crystallography to elucidate binding interactions:

  • PLK1 inhibitors: Revealed divergent binding modes depending on the specific triazolopyridine or pyrazolopyrimidine core. []
  • RORγt inverse agonists: Provided insights into the binding interactions of a piperazine analogue with the RORγt ligand-binding domain. []

Q8: What are some future research areas for [, , ]Triazolo[1,5-a]pyridines?

A8: Future research may focus on:

    Q9: What are the physicochemical properties of [, , ]Triazolo[1,5-a]pyridines?

    A9: Specific properties vary depending on the substituents, but generally:

    • They often exist as solids at room temperature. [, , ]
    • Spectroscopic techniques like NMR and mass spectrometry are crucial for structural characterization. [, ]

    Q10: What analytical methods are used to study [, , ]Triazolo[1,5-a]pyridines?

    A10: Various techniques are employed:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information about the synthesized compounds. [, , ]
    • Mass spectrometry: Determines molecular weight and fragmentation patterns for structural elucidation. [, , ]
    • Infrared (IR) spectroscopy: Identifies functional groups present in the molecules. []
    • Elemental analysis: Confirms the elemental composition of the synthesized compounds. [, ]
    • X-ray crystallography: Used to determine the three-dimensional structure of suitable crystalline compounds. [, , ]

    Q11: How is the environmental impact of these compounds being addressed?

    A11: While the provided research primarily focuses on synthesis and biological applications, minimizing the environmental impact of any new chemical entity is crucial. Future research could explore:

      Q12: How does research on [, , ]Triazolo[1,5-a]pyridines benefit from interdisciplinary collaboration?

      A12: Interdisciplinary collaboration is vital for advancing this research area:

      • Computational chemists: Employ molecular modeling and simulations to guide the design process. []

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.